(2Z)-2-methyl-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(Z)-2-METHYL-1-(3-METHYLPIPERIDINO)-3-PHENYL-2-PROPEN-1-ONE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-METHYL-1-(3-METHYLPIPERIDINO)-3-PHENYL-2-PROPEN-1-ONE can be achieved through the Knoevenagel condensation reaction. This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . The reaction typically uses piperidine as an organocatalyst, which forms an iminium intermediate that reacts with the aldehyde .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation of pyridine derivatives. This method is effective for the synthesis of piperidine compounds, although it may lead to diastereomeric mixtures in some cases .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-METHYL-1-(3-METHYLPIPERIDINO)-3-PHENYL-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-METHYL-1-(3-METHYLPIPERIDINO)-3-PHENYL-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, piperidine derivatives, including (Z)-2-METHYL-1-(3-METHYLPIPERIDINO)-3-PHENYL-2-PROPEN-1-ONE, are explored for their potential pharmacological activities. These compounds have shown promise as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Industry
In the industrial sector, piperidine derivatives are used in the production of various pharmaceuticals and agrochemicals. Their ability to act as intermediates in the synthesis of complex molecules makes them valuable in industrial applications .
Mechanism of Action
The mechanism of action of (Z)-2-METHYL-1-(3-METHYLPIPERIDINO)-3-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, some piperidine derivatives act as inhibitors of enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-2-METHYL-1-(3-METHYLPIPERIDINO)-3-PHENYL-2-PROPEN-1-ONE include other piperidine derivatives such as:
Piperine: Found in plants of the Piperaceae family, known for its antioxidant and anticancer activities.
Evodiamine: Exhibits antiproliferation and antimetastatic effects on various types of cancers.
Matrine: Known for its antimicrobial and anticancer properties.
Uniqueness
The uniqueness of (Z)-2-METHYL-1-(3-METHYLPIPERIDINO)-3-PHENYL-2-PROPEN-1-ONE lies in its specific structural features, which allow for unique interactions with biological targets. Its (Z)-configuration and the presence of both piperidine and phenyl groups contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21NO |
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Molecular Weight |
243.34 g/mol |
IUPAC Name |
(Z)-2-methyl-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H21NO/c1-13-7-6-10-17(12-13)16(18)14(2)11-15-8-4-3-5-9-15/h3-5,8-9,11,13H,6-7,10,12H2,1-2H3/b14-11- |
InChI Key |
ZXXFDMQZELJAEV-KAMYIIQDSA-N |
Isomeric SMILES |
CC1CCCN(C1)C(=O)/C(=C\C2=CC=CC=C2)/C |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(=CC2=CC=CC=C2)C |
Origin of Product |
United States |
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